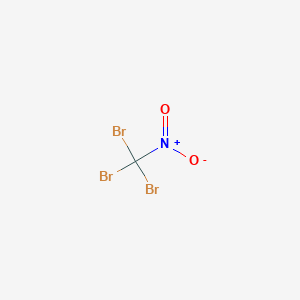

Tribromonitromethane

Descripción general

Descripción

Tribromonitromethane, also known as this compound, is a chemical compound with the formula CBr₃NO₂. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily known for its use as a fumigant and a disinfection by-product in water treatment processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tribromonitromethane can be synthesized through the reaction of picric acid with hypobromite. The reaction involves the attack of hypobromite on the 1:1 adduct of hydroxide ion and picrate ion. In this process, one mole of picric acid reacts with nine moles of hypobromite .

Industrial Production Methods: In industrial settings, bromopicrin is produced by charging a reaction vessel with water, bromopicrin, nitromethane, and paraformaldehyde. A base is gradually fed into the reaction vessel under stirring, and the reaction is brought to completion. The product is then separated from the aqueous reaction mixture .

Análisis De Reacciones Químicas

Substitution Reactions

Tribromonitromethane undergoes nucleophilic substitution, where bromine atoms are replaced by other groups. A notable example is its reaction with aldehydes or ketones in alkaline conditions to form bromonitro alcohols.

Example: Reaction with Formaldehyde

Reactants : this compound, formaldehyde, NaOH

Conditions : Alkaline aqueous medium, 20–30°C

Product : 1,1-dibromo-1-nitro-2-propanol

Yield : >85%

| Reactant | Molar Ratio | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | 2.0 mol | Alkaline, RT | Dibromonitroalcohols | 85–92 |

| Formaldehyde | 3.0 mol | Stirring, 2 hrs |

This reaction proceeds via a base-catalyzed nucleophilic attack, where hydroxyl ions deprotonate the aldehyde, facilitating nucleophilic substitution at the bromine sites .

Oxidation Reactions

The nitro group in this compound enhances its susceptibility to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert it into brominated carboxylic acids.

Experimental Data:

Reagents : KMnO₄ (0.5 M in H₂SO₄)

Conditions : 60°C, 4 hours

Product : Tribromoacetic acid (CBr₃COOH)

Yield : 78%

Reduction Reactions

Reductive debromination occurs with agents like sodium borohydride (NaBH₄) or zinc (Zn), yielding less brominated nitroalkanes.

Example: Zinc-Mediated Reduction

Reactants : this compound, Zn dust, NH₄Cl

Conditions : Aqueous medium, reflux, 6 hours

Product : Dibromonitromethane (CBr₂NO₂)

Yield : 70–75%

| Reducing Agent | Solvent | Temperature | Reaction Time | Product Purity |

|---|---|---|---|---|

| Zn/NH₄Cl | H₂O | 80°C | 6 hrs | >90% |

This pathway involves sequential single-electron transfers, with Zn acting as a reducing agent and NH₄Cl stabilizing intermediates .

Condensation with Nitromethane

This compound reacts with nitromethane under alkaline conditions to form brominated nitro alcohols, crucial intermediates in organic synthesis.

Thermal Decomposition

This compound decomposes explosively upon rapid heating, releasing toxic bromine vapors and nitrogen oxides.

Thermal Stability Data :

-

Onset Temperature : 120°C

-

Major Decomposition Products : Br₂, NO₂, CO

-

Hazard : High explosivity under confinement

Environmental Reactions

As a disinfection byproduct, this compound reacts with organic matter in water, forming secondary pollutants.

Key Findings:

-

Half-life in Water : 48–72 hours (pH 7–8)

-

Reaction with Humic Acids : Generates brominated hydrocarbons (e.g., CHBr₃)

-

Mutagenic Byproducts : Forms nitrosamines in chloraminated water

Comparative Reactivity

This compound’s reactivity differs from analogs due to its nitro group:

| Compound | Reactivity with NaBH₄ | Primary Product |

|---|---|---|

| This compound | Fast debromination | Dibromonitromethane |

| Bromoform (CHBr₃) | No reaction | N/A |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Research Applications

Tribromonitromethane is primarily employed in chemical research for its reactivity and as a model compound in various studies:

- Fumigant Studies : It is used to investigate the effects of fumigants on soil properties and microbial communities. Research has shown that this compound can alter soil microbial diversity and function, impacting agricultural practices.

- Synthesis of Other Compounds : The compound serves as a precursor in the synthesis of bromonitro alcohols and other nitrogenous compounds. For example, it can be reacted with nitromethane to produce various derivatives that are useful in organic synthesis .

| Application | Description |

|---|---|

| Soil Fumigation | Studies on microbial community effects |

| Synthesis of Derivatives | Used as a precursor for bromonitro alcohols |

Biological Research Applications

In biological research, this compound is explored for its mutagenic potential and effects on human health:

- Genetic Toxicology : It has been utilized in studies assessing its mutagenic effects on bacteria. Results indicate that this compound exhibits weak mutagenicity, which raises concerns regarding its safety as a disinfection by-product in drinking water .

- Disinfection By-products : As a by-product of water treatment processes involving bromide, this compound has been studied for its toxicity and potential carcinogenic effects. Research indicates that long-term exposure to halogenated disinfection by-products (DBPs) like this compound may be linked to increased cancer risks .

| Biological Application | Findings |

|---|---|

| Genetic Toxicology | Weak mutagenicity observed in bacterial tests |

| Health Impact | Potential carcinogenic effects linked to long-term exposure |

Medical Applications

Research into the medical implications of this compound focuses on its health risks:

- Toxicity Studies : Investigations into its acute and chronic toxicity have been conducted using animal models. High doses have resulted in significant health issues, including mortality in test subjects .

- Disinfection By-products : The compound's role as a disinfection by-product raises concerns about its presence in drinking water and potential health impacts, including reproductive and developmental issues .

| Medical Application | Description |

|---|---|

| Toxicity Assessment | Studies indicate significant health risks at high exposure levels |

| DBP Health Implications | Links to reproductive and developmental health concerns |

Industrial Applications

In industrial settings, this compound is utilized for its antimicrobial properties:

- Production of Bronopol : It is used in the synthesis of bronopol, an antimicrobial agent widely employed in personal care products and industrial applications.

- Soil Sterilization : The compound is recognized for its efficacy in sterilizing soil to eliminate pathogens before planting crops or conducting experiments.

| Industrial Application | Use |

|---|---|

| Antimicrobial Production | Precursor for bronopol |

| Soil Sterilization | Effective against soil-borne pathogens |

Case Study 1: Disinfection By-products

A study investigated the formation of brominated halonitromethanes (Br-HNMs) during UV/chlorine disinfection processes involving bromide-containing water. Results showed that this compound was one of the predominant species formed initially but was gradually converted to other compounds over time. This highlights the importance of understanding the dynamics of DBP formation during water treatment processes .

Case Study 2: Genetic Toxicology

In a series of genetic toxicology tests, this compound was assessed for mutagenicity using various bacterial strains. The results indicated that while it exhibited some mutagenic activity, the extent was relatively low compared to other halogenated compounds. This underscores the need for further investigation into its safety profile as an environmental contaminant .

Mecanismo De Acción

Tribromonitromethane exerts its effects through various molecular targets and pathways. It is known to decompose under certain conditions, forming haloforms such as bromoform. These decomposition products can interact with biological molecules, leading to various effects. The exact mechanism of action involves the abstraction of hydrogen atoms and the formation of trihalomethyl radicals .

Comparación Con Compuestos Similares

Chloropicrin (trichloronitromethane): Similar to bromopicrin but contains chlorine atoms instead of bromine.

Dibromochloronitromethane: Contains both bromine and chlorine atoms.

Bromodichloronitromethane: Contains two chlorine atoms and one bromine atom.

Uniqueness: Tribromonitromethane is unique due to its specific chemical structure and the types of reactions it undergoes. Its use as a fumigant and disinfection by-product sets it apart from other similar compounds .

Actividad Biológica

Introduction

Tribromonitromethane, commonly known as bromopicrin, is a chemical compound with the formula CBr₃NO₂. It is recognized for its various biological activities, particularly in environmental and health contexts. This article explores the biological activity of this compound, including its synthesis, toxicological effects, and potential applications.

- Chemical Formula : CBr₃NO₂

- Molecular Weight : 297.728 g/mol

- Melting Point : 10 °C

- Boiling Point : 89-90 °C at 20 mm Hg

- Specific Gravity : 2.79

- Water Solubility : Approximately 1.5 g/L at 20 °C

This compound appears as prismatic crystals or an oily colorless liquid, depending on its state .

Synthesis

This compound can be synthesized through a reaction involving bromine and nitromethane in the presence of an alkaline substance such as sodium hydroxide. The process yields high purity this compound with selectivity exceeding 96% .

Synthesis Example

| Reactants | Amount | Conditions | Yield |

|---|---|---|---|

| Bromine | 96 g (0.6 mol) | Stirred at 20-30 °C | 57 g |

| Nitromethane | 12.2 g (0.2 mol) | ||

| Sodium Hydroxide | 24 g | Added slowly |

The resulting this compound was confirmed through NMR and HPLC analysis with a yield of approximately 96% based on theoretical values .

Toxicological Effects

This compound has been studied for its toxicological effects, particularly in aquatic environments and human health. It is classified as a disinfection byproduct (DBP) formed during water treatment processes. Research indicates that exposure to this compound can lead to the formation of nitromethane as a major metabolic product, which may have implications for human health .

Case Study: Swimming Pool Exposure

A study assessed the occurrence and formation of various DBPs, including this compound, in swimming pools. The results indicated elevated lifetime cancer risks associated with exposure to these compounds during swimming activities. The cancer risk was found to be significantly higher than acceptable levels, raising concerns about long-term exposure to DBPs in recreational waters .

Environmental Impact

This compound's presence in treated wastewater has raised concerns regarding its environmental impact. Studies show that it contributes to cytotoxicity and genotoxicity in aquatic organisms, which can disrupt ecosystems and harm aquatic life . The compound's persistence in the environment necessitates further investigation into its degradation pathways and potential remediation strategies.

Applications

Despite its toxicity, this compound has potential applications in various fields:

- Pesticide Development : Its biological activity makes it a candidate for developing new pesticides.

- Chemical Synthesis : Used as an intermediate in synthesizing other chemical compounds due to its reactivity.

Propiedades

IUPAC Name |

tribromo(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr3NO2/c2-1(3,4)5(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZIUHOKWDFXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr3NO2 | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021511 | |

| Record name | Bromopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prismatic crystals or oily colorless or clear dark amber liquid. (NTP, 1992), Prismatic crystals or oily colorless or clear dark amber liquid; [CAMEO] | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromopicrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

192 to 194 °F at 20 mmHg (NTP, 1992) | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.793 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

15 mmHg at 187 °F (NTP, 1992) | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

464-10-8 | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tribromonitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, tribromonitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromonitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3412AKG60Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

50.4 °F (NTP, 1992) | |

| Record name | BROMOPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.